molecular formula C7H7F3O2 B1337290 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 224584-18-3

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B1337290
M. Wt: 180.12 g/mol
InChI Key: CGISBZCYXGUFNK-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds have gained attention in medicinal chemistry due to their unique structural features and potential as bioisosteres for drug discovery . The trifluoromethyl group attached to the bicyclic structure is of particular interest because of its ability to modulate the physical and chemical properties of the molecule .

Synthesis Analysis

The synthesis of bicyclo[1.1.1]pentane derivatives can be achieved through various methods. An improved synthetic procedure for [1.1.1]propellane, which is a precursor for many bicyclo[1.1.1]pentane derivatives, has been developed, leading to the direct fluorination of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate . Additionally, a practical approach to difluoro-substituted bicyclo[1.1.1]pentanes involves the addition of difluorocarbene to electron-rich bicyclo[1.1.0]butanes . For the synthesis of trifluoromethyl derivatives, a continuous flow-enabled synthesis of bicyclo[1.1.1]pentane trifluoroborate salts has been reported, which can be used in metallaphotoredox cross-couplings .

Molecular Structure Analysis

The molecular structure of 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid and related compounds has been studied using various techniques. X-ray diffraction has been used to confirm the exact positions of halogen atoms in halogenated derivatives . The interbridgehead distance in the bicyclic cage and the orientation of substituents are critical for understanding the molecular conformation and reactivity .

Chemical Reactions Analysis

The chemical reactivity of bicyclo[1.1.1]pentane derivatives is influenced by the presence of substituents. For instance, the radical chlorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is highly selective, allowing for the introduction of up to four chlorine atoms without damaging the strained cage . The presence of polar substituents such as the trifluoromethyl group can affect the acidity of the carboxylic acid group, as shown by the experimental and calculated pKa values .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclo[1.1.1]pentane derivatives are significantly influenced by their molecular structure. The introduction of fluorine atoms increases the strain within the bicyclo[1.1.1]pentane cage, which can be quantified by calculated strain energies . The NMR spectra of these compounds exhibit a variety of chemical shifts and coupling constants, which are indicative of their unique structural features . The acidity constants of the derivatives have been determined experimentally and show excellent agreement with predicted values, highlighting the impact of halogenation on the acid-base properties .

Scientific Research Applications

Chemical Properties and Reactivity

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acids, as part of the broader group of bicyclo[1.1.1]pentane-1-carboxylic acids, have been studied for their unique chemical properties. Wiberg (2002) discussed the acidities of various substituted bicyclo[1.1.1]pentane-1-carboxylic acids, highlighting their linear relationship with bond dipoles and how these properties are influenced by substituents (Wiberg, 2002).

Bridgehead-Bridgehead Interactions

The study of bridgehead-bridgehead interactions in the bicyclo[1.1.1]pentane ring system, as investigated by Adcock et al. (1999), provides insights into the reactivity of this class of compounds. They explored how different halogen substitutions, including trifluoromethyl groups, affect the reactivity and properties of these acids (Adcock et al., 1999).

Synthesis and Applications

Thirumoorthi and Adsool (2016) demonstrated the practical synthesis of a bicyclo[1.1.1]pentane derivative, showcasing its potential in medicinal chemistry and as a probe in biological studies. This highlights the utility of 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid in creating valuable molecular structures (Thirumoorthi & Adsool, 2016).

Enantioselective Functionalization

The enantioselective C-H functionalization of bicyclo[1.1.1]pentanes, including those with trifluoromethyl groups, offers a pathway to create chiral substituted derivatives. This approach, discussed by Garlets et al. (2020), is significant for producing compounds with potential pharmaceutical applications (Garlets et al., 2020).

Applications in Medicinal Chemistry

The incorporation of trifluoromethyl groups into bicyclo[1.1.1]pentane frameworks, as explored by VanHeyst et al. (2020) and Bychek et al. (2019), demonstrates the growing interest in using these motifs in drug design. Their studies indicate the impact of these structures on key physicochemical properties, underscoring their potential in medicinal chemistry (VanHeyst et al., 2020); (Bychek et al., 2019).

Safety And Hazards

The safety information for this compound includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O2/c8-7(9,10)6-1-5(2-6,3-6)4(11)12/h1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGISBZCYXGUFNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801193672
Record name 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801193672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

CAS RN

224584-18-3
Record name 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=224584-18-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801193672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Adcock, AV Blokhin, GM Elsey… - The Journal of …, 1999 - ACS Publications
A series of 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids 1 (Y = COOH; X = F, Cl, Br, I, and CF 3 ) as well as the parent compound 1 (Y = COOH, X = H) have been prepared…
Number of citations: 30 pubs.acs.org

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